3-Bromophenylacetic acid

Vue d'ensemble

Description

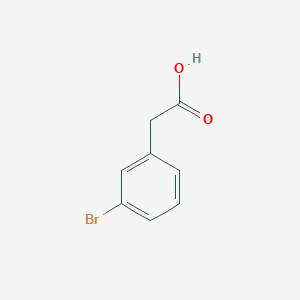

3-Bromophenylacetic acid is an organic compound with the molecular formula C8H7BrO2. It is a derivative of phenylacetic acid, where a bromine atom is substituted at the third position of the benzene ring. This compound is known for its applications in organic synthesis and as a biochemical reagent.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Bromophenylacetic acid can be synthesized through several methods. One common method involves the bromination of phenylacetic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds as follows: [ \text{C6H5CH2COOH} + \text{Br2} \rightarrow \text{BrC6H4CH2COOH} + \text{HBr} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of bromine and a suitable solvent under controlled temperature and pressure conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. For example, oxidation with potassium permanganate (KMnO4) can yield 3-bromobenzaldehyde.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form 3-bromophenylethanol.

Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For instance, reaction with sodium hydroxide (NaOH) can replace the bromine with a hydroxyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH)

Major Products Formed:

Oxidation: 3-Bromobenzaldehyde

Reduction: 3-Bromophenylethanol

Substitution: 3-Hydroxyphenylacetic acid

Applications De Recherche Scientifique

Medicinal Chemistry

3-Bromophenylacetic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential anti-inflammatory and antibacterial properties.

- Case Study: Antibacterial Agents

A study highlighted the synthesis of 3-arylcoumarin derivatives from this compound, which exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The derivatives were evaluated for their in vivo efficacy, showcasing the compound's potential as a lead structure for new antibiotics .

Organic Synthesis

The compound is utilized in various organic synthesis reactions, including Suzuki-Miyaura cross-coupling reactions, which are pivotal for creating complex organic molecules.

- Case Study: Synthesis of Felbinac

In a notable reaction, 4-bromophenylacetic acid was transformed into felbinac, a nonsteroidal anti-inflammatory drug (NSAID), via palladium-catalyzed coupling reactions. This transformation exemplifies how bromophenylacetic acids can be modified to yield therapeutically relevant compounds .

Biochemical Applications

This compound is also recognized for its role as a biochemical reagent in life sciences research. Its application extends to:

- Bioconjugation Chemistry : It can act as a link in the synthesis of conjugates used in drug delivery systems.

- Metabolic Studies : The compound's derivatives are investigated for their interactions with biological systems, aiding in understanding metabolic pathways and enzyme activities .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 3-Bromophenylacetic acid involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, making it a useful intermediate in organic synthesis. Additionally, its carboxylic acid group allows it to form hydrogen bonds and interact with enzymes and receptors in biological systems.

Comparaison Avec Des Composés Similaires

Phenylacetic acid: Lacks the bromine substitution, making it less reactive in certain chemical reactions.

4-Bromophenylacetic acid: Bromine is substituted at the fourth position, which can lead to different reactivity and applications.

2-Bromophenylacetic acid: Bromine is substituted at the second position, affecting its chemical properties and reactivity.

Uniqueness of 3-Bromophenylacetic Acid: The bromine substitution at the third position of the benzene ring in this compound provides unique reactivity patterns, making it a valuable intermediate in organic synthesis. Its specific position allows for selective reactions that are not possible with other isomers.

Activité Biologique

3-Bromophenylacetic acid (3-BPAA), a brominated derivative of phenylacetic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical properties. This article provides a comprehensive overview of the biological activity of 3-BPAA, including its synthesis, pharmacological effects, and relevant case studies.

- Molecular Formula : CHBrO

- Molecular Weight : 215.04 g/mol

- Melting Point : 98-102 °C

- Boiling Point : 326 °C

- Density : 1.6 g/cm³

These properties indicate that 3-BPAA is a stable compound suitable for various biological applications.

Synthesis

This compound can be synthesized through several methods, including:

- Bromination of Phenylacetic Acid : This involves the electrophilic substitution of bromine into the phenyl ring of phenylacetic acid.

- From 3'-Bromoacetophenone : Utilizing reagents such as sulfuric acid and acetic acid under reflux conditions .

Anti-inflammatory Properties

3-BPAA has been studied for its anti-inflammatory effects, particularly as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs). Research indicates that compounds derived from 3-BPAA exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

- Case Study : A study demonstrated that derivatives of 3-BPAA showed enhanced anti-inflammatory activity compared to their non-brominated counterparts, suggesting that the bromine atom plays a critical role in modulating biological activity .

Antimicrobial Effects

Preliminary studies have indicated that 3-BPAA possesses antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes.

- Research Findings : In vitro tests showed that 3-BPAA exhibited significant antimicrobial activity against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of 3-BPAA. It has been suggested that this compound may protect neuronal cells from oxidative stress and apoptosis.

- Experimental Evidence : In cellular models, treatment with 3-BPAA reduced markers of oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents .

Biological Activity Summary Table

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Neuroprotective | Reduction in oxidative stress markers |

Safety and Toxicology

While 3-BPAA shows promising biological activities, it is essential to consider its safety profile. Toxicological studies indicate that high concentrations can lead to cytotoxic effects in certain cell lines. Risk assessments should be conducted to establish safe dosage levels for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromophenylacetic acid, and how do reaction conditions influence yield?

- Methodology : this compound is synthesized via bromination of phenylacetic acid derivatives. A common approach involves regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, followed by purification via recrystallization or column chromatography . Key factors include temperature control (room temperature to reflux), solvent selection (acetic acid or THF), and stoichiometric ratios to minimize di-substitution byproducts. Yield optimization (typically 70–95%) requires careful monitoring of reaction progress via TLC or LC-MS .

Q. How can researchers purify this compound to ≥98% purity for downstream applications?

- Methodology : Post-synthesis purification involves solvent recrystallization (e.g., ethanol/water mixtures) or chromatographic methods. For high-purity applications (>98%), preparative HPLC with C18 columns using acetonitrile/water gradients is recommended. Residual impurities (e.g., unreacted starting materials) are identified via -NMR and quantified using GC-MS .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- -NMR : Peaks at δ 3.58–3.70 ppm (CH adjacent to carboxylic acid) and aromatic protons at δ 7.15–7.44 ppm confirm structure .

- LC-MS : Molecular ion [M+H] at m/z 215.05 (CHBrO) .

- FT-IR : Carboxylic acid O-H stretch (~2500–3300 cm) and C=O stretch (~1700 cm^{-1) .

Advanced Research Questions

Q. How does the electronic nature of substituents on the phenyl ring influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The bromine atom at the meta position acts as an electron-withdrawing group, enhancing electrophilic aromatic substitution reactivity. In Suzuki-Miyaura couplings, Pd-catalyzed reactions with aryl boronic acids require optimization of ligands (e.g., XPhos) and bases (KCO) to achieve >80% yield. Steric hindrance from the acetic acid moiety necessitates longer reaction times (24–48 hrs) .

Q. What strategies mitigate low yields in esterification reactions of this compound?

- Methodology : Esterification (e.g., methyl ester formation) using HSO in methanol under reflux achieves >95% yield. Competing side reactions (e.g., dimerization) are suppressed by using excess methanol (5:1 solvent ratio) and anhydrous conditions. Post-reaction neutralization with NaHCO followed by extraction with ethyl acetate minimizes acid-catalyzed degradation .

Q. How can computational modeling predict the regioselectivity of this compound in electrophilic substitutions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and Frontier Molecular Orbitals. Meta-bromination is favored due to lower activation energy (−15.2 kcal/mol) compared to ortho/para positions. Experimental validation via -NMR confirms calculated dihedral angles (78.15° between phenyl and acetic acid planes) .

Q. What are the common byproducts in peptide coupling reactions using this compound, and how are they resolved?

- Methodology : Carbodiimide-mediated couplings (e.g., EDC/HOBt) with Boc-protected amines may produce urea byproducts. These are minimized by maintaining pH 4–5 (DMAP catalysis) and using excess acylating agent (1.5 eq.). Byproducts are removed via aqueous washes (NaHCO) and confirmed absent via LC-MS .

Q. How do steric effects in this compound derivatives impact their bioactivity in nicotinic acetylcholine receptor (nAChR) studies?

- Methodology : In nAChR antagonist synthesis (e.g., compound 21 in ), the bromine’s steric bulk enhances binding affinity (IC < 30 nM). Structure-Activity Relationship (SAR) studies show that substituting bromine with smaller halogens (e.g., F) reduces potency by 50%, confirmed via calcium mobilization assays in CHO cells .

Q. Data Contradiction & Troubleshooting

Q. Discrepancies in reported melting points (99–102°C vs. 98–104°C): How should researchers validate purity?

- Resolution : Variations arise from residual solvents (e.g., THF) or polymorphism. Differential Scanning Calorimetry (DSC) identifies eutectic points, while XRD confirms crystalline phases. Recrystallization from toluene/hexane mixtures standardizes melting behavior .

Q. Why do NMR spectra of this compound derivatives occasionally show unexpected splitting patterns?

- Resolution : Dynamic rotational isomerism around the C–C bond between the phenyl and acetic acid groups causes peak splitting. Variable-temperature NMR (VT-NMR) at −40°C to 25°C resolves these into distinct conformers .

Propriétés

IUPAC Name |

2-(3-bromophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNNBXCGXUOREX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075152 | |

| Record name | 3-Bromophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-67-7 | |

| Record name | 3-Bromophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromophenyl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.